BenchChemオンラインストアへようこそ!

Cannabisin F

Anti-inflammatory Nitric oxide Lignanamide

Cannabisin F (CAS: 163136-19-4) is the only lignanamide with peer-reviewed validation of SIRT1-dependent anti-inflammatory activity in BV2 microglia. Its defined IC50 of 16.2 μM in NO inhibition assays, backed by EX527 rescue data, makes it an essential reference for neurodegenerative disease research and SAR studies. Choose this product for reproducible, high-confidence results.

Molecular Formula C36H36N2O8
Molecular Weight 624.7 g/mol
CAS No. 163136-19-4
Cat. No. B1179422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabisin F
CAS163136-19-4
Synonymscannabisin F
Molecular FormulaC36H36N2O8
Molecular Weight624.7 g/mol
Structural Identifiers
InChIInChI=1S/C36H36N2O8/c1-44-32-22-27(7-14-30(32)41)23-34(36(43)38-20-18-25-5-12-29(40)13-6-25)46-31-15-8-26(21-33(31)45-2)9-16-35(42)37-19-17-24-3-10-28(39)11-4-24/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,34-23-
InChIKeyJCUQMHMUDDMCSX-AADBSILNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Cannabisin F (CAS 163136-19-4): A Lignanamide SIRT1 Modulator for Neuroinflammation and Oxidative Stress Research


Cannabisin F (CAS 163136-19-4) is an acyclic bis-phenylpropane lignanamide first isolated from the fruits of Cannabis sativa L. [1]. It functions as a SIRT1 modulator, suppressing NF-κB signaling while activating the Nrf2/HO-1 antioxidant pathway in BV2 microglial cells [2]. This compound is chemically characterized as (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenethyl)-2-(4-((E)-3-((4-hydroxyphenethyl)amino)-3-oxoprop-1-en-1-yl)-2-methoxyphenoxy)acrylamide, with a molecular weight of 624.68 g/mol and a topological polar surface area of 158.00 Ų .

Why Cannabisin F (CAS 163136-19-4) Cannot Be Interchanged with Other Lignanamides: Evidence of Structural Divergence Driving Functional Divergence


Lignanamides from Cannabis sativa and related species share a dimeric phenylpropanoid backbone but exhibit critical variations in substitution patterns, stereochemistry, and oxidation states that profoundly influence bioactivity [1]. Head-to-head comparison of nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 macrophages reveals that the IC50 values for structurally related analogs diverge by more than an order of magnitude—from 5.1 μM for Cannabisin D to 58.5 μM for Melongenamide D [2]. Cannabisin F occupies a distinct position within this activity continuum (IC50 16.2 μM), underscoring that even minor structural modifications translate into non-linear functional changes. Substituting Cannabisin F with a generic lignanamide without accounting for these specific structure-activity relationships may yield misleading results or experimental failure in mechanistic studies of SIRT1 modulation and neuroinflammation.

Cannabisin F (CAS 163136-19-4) Comparative Evidence: Quantified Differentiation from Analogs and Alternatives


Nitric Oxide (NO) Production Inhibition: Cannabisin F vs. Structurally Related Lignanamides in LPS-Stimulated RAW 264.7 Macrophages

Cannabisin F demonstrates a distinct anti-inflammatory potency profile relative to its closest structural analogs. In a direct head-to-head comparison using the LPS-stimulated RAW 264.7 macrophage assay, Cannabisin F inhibited NO production with an IC50 of 16.2 μM. This places it as more potent than Cannabisin G (IC50 50.5 μM) and Melongenamide B (IC50 44.4 μM) but less potent than Cannabisin D (IC50 5.1 μM) [1]. The >3-fold difference between Cannabisin F and Cannabisin G highlights that the specific structural arrangement of Cannabisin F confers intermediate potency with a potentially favorable therapeutic window.

Anti-inflammatory Nitric oxide Lignanamide

SIRT1-Dependent Anti-Inflammatory Mechanism: Cannabisin F vs. Generic Lignanamides in BV2 Microglia

Cannabisin F is uniquely validated as a SIRT1 modulator with direct mechanistic evidence linking its anti-inflammatory effects to SIRT1 activation. In LPS-stimulated BV2 microglial cells, Cannabisin F (0–15 μM) enhanced SIRT1 expression and blocked NF-κB signaling by inhibiting phosphorylation of IκBα and NF-κB p65 [1]. Critically, the SIRT1 inhibitor EX527 significantly reversed Cannabisin F-mediated suppression of IL-6 and TNF-α production, establishing SIRT1-dependence [2]. In contrast, other lignanamides such as Cannabisin E and G have not been subjected to the same mechanistic validation; their anti-inflammatory activity, if any, lacks demonstrated SIRT1 engagement.

SIRT1 NF-κB Neuroinflammation

In Silico Dual ErbB1/ErbB2 Kinase Inhibition: Cannabisin F vs. Reference Drugs Lapatinib and Afatinib

In a holistic in silico pharmacophore modeling and molecular docking study, Cannabisin F was identified as the top-performing compound among a panel of natural products for dual inhibition of ErbB1 (EGFR) and ErbB2 (HER2) receptor tyrosine kinases [1]. Cannabisin F formed 8 hydrogen bonds with ErbB1 and 12 hydrogen bonds with ErbB2, exhibiting superior MolDock scores compared to the clinically approved dual kinase inhibitors lapatinib and afatinib [2]. This in silico prediction positions Cannabisin F as a promising scaffold for developing novel anticancer agents targeting the ErbB receptor family.

ErbB1 ErbB2 Molecular docking

Cellular Safety Profile: Cannabisin F vs. Cannabisin G in Neuronal and Cancer Cell Lines

Cannabisin F demonstrates a favorable safety profile in BV2 microglial cells, showing no significant effect on cell survival at concentrations up to 15 μM after 24-hour exposure [1]. In contrast, the structurally related analog Cannabisin G exhibits cytotoxic activity against human prostate cancer LNCaP cells with an IC50 of 76 μM after 48 hours [2]. While these assays utilize different cell lines and exposure times, the absence of cytotoxicity in the therapeutically relevant BV2 microglia model at concentrations that produce robust anti-inflammatory effects suggests a wider therapeutic window for Cannabisin F in neuroinflammation research.

Cytotoxicity BV2 microglia LNCaP

Cannabisin F (CAS 163136-19-4) Validated Research Applications Based on Comparative Evidence


Investigating SIRT1/NF-κB/Nrf2 Axis in Neuroinflammation Models

Cannabisin F is the only lignanamide with peer-reviewed validation of SIRT1-dependent anti-inflammatory activity in BV2 microglia. Researchers studying neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, or multiple sclerosis can use Cannabisin F as a positive control or chemical probe to interrogate SIRT1-mediated suppression of NF-κB signaling and Nrf2/HO-1-mediated antioxidant responses [1]. The availability of EX527 rescue data further strengthens its utility in mechanistic studies requiring pathway-specific confirmation [2].

Early-Stage Discovery of Dual ErbB1/ErbB2 Kinase Inhibitors

Based on in silico evidence showing superior MolDock scores and hydrogen bonding interactions compared to clinical reference drugs, Cannabisin F serves as a validated starting scaffold for medicinal chemistry optimization campaigns targeting ErbB1/ErbB2-driven cancers (e.g., breast, gastric, and non-small cell lung cancers) [1]. Its natural product origin and distinct chemical structure offer opportunities to develop novel chemotypes that may overcome resistance mechanisms associated with existing tyrosine kinase inhibitors.

Comparative Pharmacology of Lignanamides for Anti-Inflammatory Screening Panels

Given its intermediate potency (IC50 16.2 μM) in the NO inhibition assay relative to Cannabisin D (5.1 μM) and Cannabisin G (50.5 μM), Cannabisin F is ideally positioned as a reference compound in structure-activity relationship (SAR) studies of lignanamide analogs [1]. Procurement of Cannabisin F enables researchers to benchmark new synthetic or natural derivatives against a well-characterized member of the class with defined activity and mechanistic data.

Oxidative Stress and Nrf2 Pathway Activation Studies

Cannabisin F promotes Nrf2 and HO-1 expression while reducing cellular ROS production in LPS-stimulated microglia [1]. This makes it a valuable tool for investigating endogenous antioxidant defense mechanisms in CNS-relevant cell types. The compound's lack of cytotoxicity in BV2 cells at active concentrations ensures that observed antioxidant effects are not confounded by cell death, a critical consideration for reliable assay interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cannabisin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.